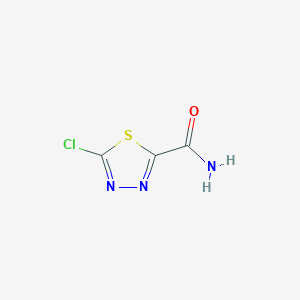
4-Cloro-2,3,5,6-tetrafluoropiridina
Descripción general
Descripción
4-Chloro-2,3,5,6-tetrafluoropyridine is a halogenated pyridine derivative with multiple fluorine atoms and a chlorine atom attached to the pyridine ring. Although the specific compound is not directly studied in the provided papers, related compounds such as 3-chloro-2,4,5,6-tetrafluoropyridine and 4-bromo-2,3,5,6-tetrafluoropyridine have been investigated, which can give insights into the chemical behavior and properties of 4-chloro-2,3,5,6-tetrafluoropyridine due to the similarity in their molecular structures .
Synthesis Analysis
The synthesis of related polyfluoro-compounds has been described, such as the preparation of 2,3,5,6-tetrafluoro-4-iodopyridine, which involves the oxidation of a hydrazinopyridine precursor or the reaction of pentafluoropyridine with sodium iodide . These methods could potentially be adapted for the synthesis of 4-chloro-2,3,5,6-tetrafluoropyridine by substituting the iodine with chlorine in the reaction scheme.
Molecular Structure Analysis
Density functional theory (DFT) calculations have been performed on similar compounds to determine their optimized geometrical parameters, which show good agreement with experimental data. The molecular stability and bond strength of these compounds have been investigated using natural bond orbital (NBO) analysis, and the charge transfer within the molecules has been inferred from the calculated HOMO and LUMO energies .
Chemical Reactions Analysis
The reactivity of related tetrafluoropyridine compounds has been explored, with findings that hydroxide ion, methoxide ion, and ammonia can attack at specific positions on the ring, leading to substituted derivatives. Additionally, the Ullmann coupling technique has been used to create bipyridyl structures, indicating a potential pathway for further functionalization of the pyridine ring .
Physical and Chemical Properties Analysis
The vibrational spectra of related compounds have been studied using FT-IR and FT-Raman spectroscopy, providing detailed interpretations of their vibrational modes. Electron density isosurface mapping with electrostatic potential (ESP) has been used to gain information about the size, shape, charge density distribution, and site of chemical reactivity of the molecules. Furthermore, thermodynamic properties such as heat capacity, entropy, enthalpy, and Gibbs free energy of these compounds have been calculated at different temperatures, which can be indicative of the stability and reactivity of 4-chloro-2,3,5,6-tetrafluoropyridine under various conditions .
Aplicaciones Científicas De Investigación
Intermediarios Farmacéuticos
Este compuesto se utiliza como intermedio en la síntesis de diversos productos farmacéuticos. Su estructura única permite la creación de compuestos aromáticos que contienen flúor, que son fundamentales en el desarrollo de cientos de medicamentos desde la década de 1960 .
Desarrollo de Plaguicidas
Al igual que su papel en los productos farmacéuticos, la 4-Cloro-2,3,5,6-tetrafluoropiridina sirve como intermedio en la creación de plaguicidas. La incorporación de átomos de flúor puede alterar significativamente la actividad biológica de los plaguicidas .
Industria del Caucho
En la industria del caucho, este compuesto se utiliza para mejorar las propiedades de los materiales de caucho. Las piridinas fluoradas pueden mejorar la estabilidad térmica y la resistencia química de los productos de caucho .
Fabricación de Tintes
Los tintes que incorporan piridinas fluoradas se desarrollan utilizando this compound como intermedio. Estos tintes exhiben propiedades únicas debido a la presencia de átomos de flúor .
Síntesis de Piridinas Fluoradas
Actúa como precursor para sintetizar nuevas 2,4,5,6-tetrafluoropiridinas a través de métodos de síntesis selectivos que complementan las rutas establecidas para acceder a piridinas fluoradas .
Reacciones de Sustitución Nucleofílica
Este compuesto participa en reacciones de sustitución nucleofílica con una amplia gama de nucleófilos para producir diversos derivados de 4-sustituidos-2,3,5,6-tetrafluoro-piridina con aplicaciones potenciales en diferentes campos .
Hidrodesfluoración Catalítica
La this compound se utiliza en procesos de hidrodesfluoración catalítica para eliminar selectivamente los átomos de flúor de los fluoroarenos. Este proceso es crucial para modificar las estructuras químicas para aplicaciones específicas .
Safety and Hazards
When handling 4-Chloro-2,3,5,6-tetrafluoropyridine, it is advised to avoid dust formation, breathing mist, gas, or vapors, and contacting with skin and eye . Personal protective equipment and chemical impermeable gloves should be worn, and adequate ventilation should be ensured . All sources of ignition should be removed, and personnel should be evacuated to safe areas .
Mecanismo De Acción
Target of Action
4-Chloro-2,3,5,6-tetrafluoropyridine is a fluoropyridine derivative . Fluoropyridines are known for their interesting and unusual physical, chemical, and biological properties due to the presence of strong electron-withdrawing substituents in the aromatic ring . They have reduced basicity and are usually less reactive than their chlorinated and brominated analogues
Mode of Action
The mode of action of 4-Chloro-2,3,5,6-tetrafluoropyridine involves nucleophilic substitution reactions . These systems are highly active towards nucleophilic additions due to the presence of electronegative fluorine atoms and the nitrogen heteroatom . All five fluorine atoms in pentafluoropyridine may be substituted by an appropriate nucleophile .
Biochemical Pathways
It’s known that fluoropyridines can be used for the synthesis of various drug-like systems , indicating that they may interact with multiple biochemical pathways.
Pharmacokinetics
It’s known that the introduction of fluorine atoms into lead structures is a common chemical modification in pharmacology to increase the lipophilicity and biological activity of compounds .
Result of Action
Fluoropyridines are known to have interesting and unusual physical, chemical, and biological properties , suggesting that they may have diverse effects at the molecular and cellular levels.
Action Environment
It’s known that the compound should be handled with care to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eye . It’s also recommended to ensure adequate ventilation and remove all sources of ignition .
Propiedades
IUPAC Name |
4-chloro-2,3,5,6-tetrafluoropyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5ClF4N/c6-1-2(7)4(9)11-5(10)3(1)8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLHMNSNECXJBQY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(C(=C(N=C1F)F)F)Cl)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5ClF4N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50503536 | |
| Record name | 4-Chloro-2,3,5,6-tetrafluoropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50503536 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.50 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
52026-98-9 | |
| Record name | 4-Chloro-2,3,5,6-tetrafluoropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50503536 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-9-carboxylic acid](/img/structure/B1280066.png)












